molecular formula C14H14FN3OS B2455425 5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole CAS No. 2309706-07-6

5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B2455425
CAS No.: 2309706-07-6
M. Wt: 291.34
InChI Key: PJVKEWDLUKDJAG-UHFFFAOYSA-N
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Description

5-{3-Fluoro-8-azabicyclo[321]octane-8-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core and a fluorinated azabicyclo octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the diazotization of 2-aminothiophenol followed by cyclization with sulfur-containing reagents . The fluorinated azabicyclo octane moiety is then introduced through a series of nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The benzothiadiazole core is known for its strong electron-withdrawing properties, which can influence the electronic properties of the compound. This makes it useful in applications like OLEDs, where it can enhance the efficiency of light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-2,1,3-benzothiadiazole is unique due to the combination of the benzothiadiazole core and the fluorinated azabicyclo octane moiety. This combination imparts unique electronic properties that are beneficial for applications in organic electronics and medicinal chemistry .

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c15-9-6-10-2-3-11(7-9)18(10)14(19)8-1-4-12-13(5-8)17-20-16-12/h1,4-5,9-11H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVKEWDLUKDJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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